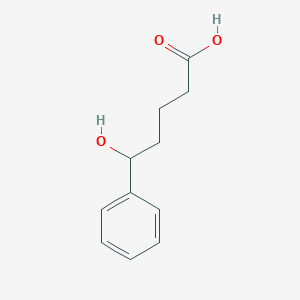
5-Hydroxy-5-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-phenylpentanoic acid is an organic compound with the molecular formula C11H14O3. . This compound is characterized by a hydroxyl group (-OH) and a phenyl group (-C6H5) attached to a pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-phenylpentanoic acid can be achieved through various methods. One common approach involves the hydroxylation of 5-phenylpentanoic acid using appropriate oxidizing agents under controlled conditions . Another method includes the biocatalytic synthesis using polyhydroxyalkanoate-derived monomers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 5-phenylpentanol.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenylpentanoic acid.
Reduction: Formation of 5-phenylpentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Hydroxy-5-phenylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites . The hydroxyl and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Phenylpentanoic acid: Lacks the hydroxyl group present in 5-Hydroxy-5-phenylpentanoic acid.
3-Hydroxy-5-phenylpentanoic acid: The hydroxyl group is located at a different position on the pentanoic acid chain.
5-Hydroxyvaleric acid: Contains a hydroxyl group but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a phenyl group on the pentanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-hydroxy-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) |
InChI Key |
NUYDHIAZJRTXQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


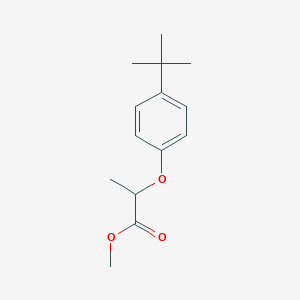

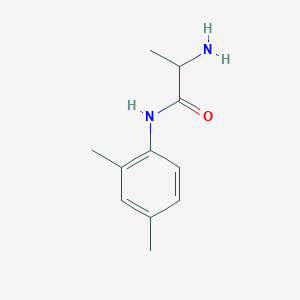
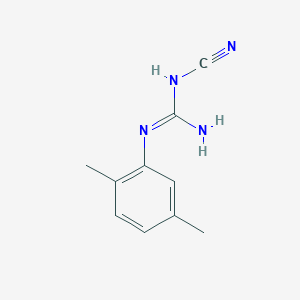

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)

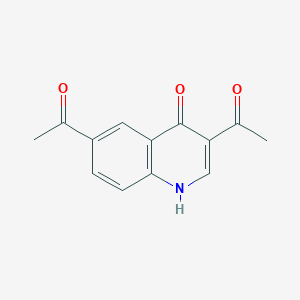
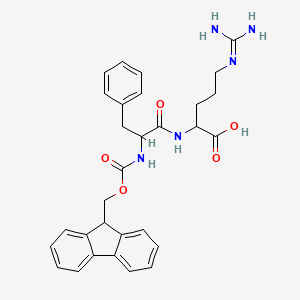

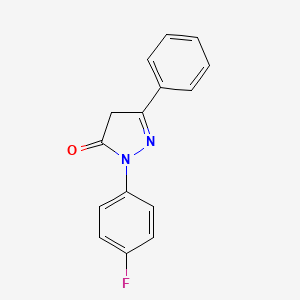
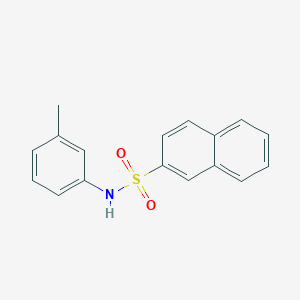
![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

